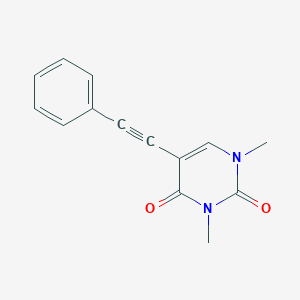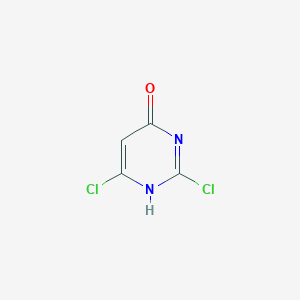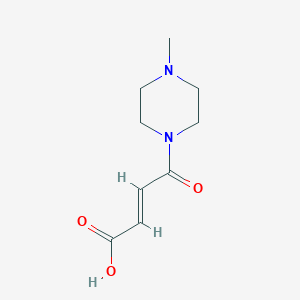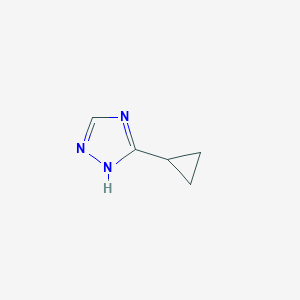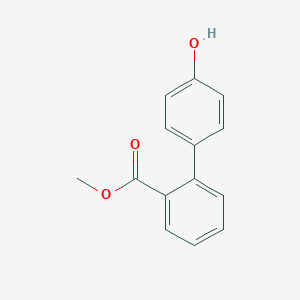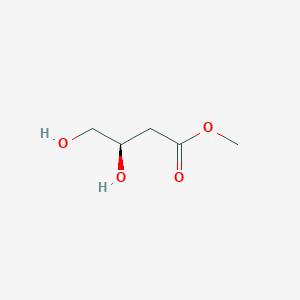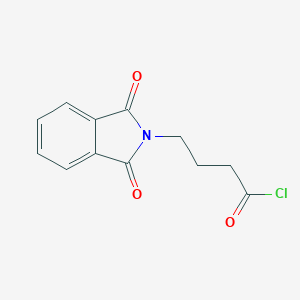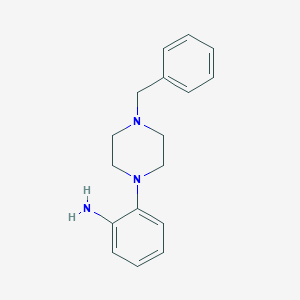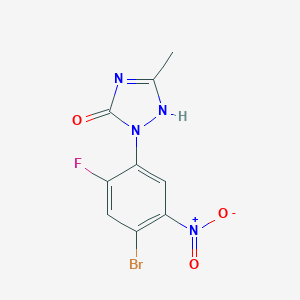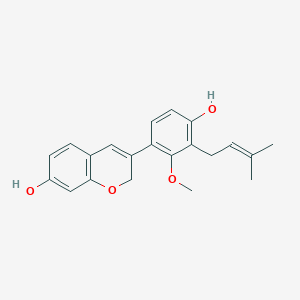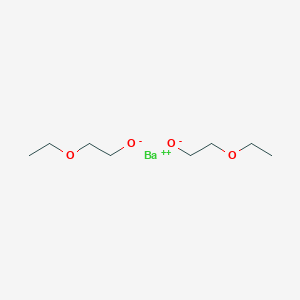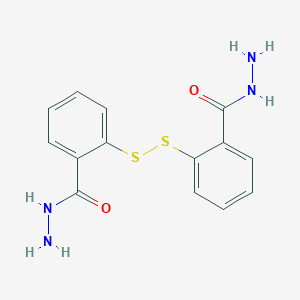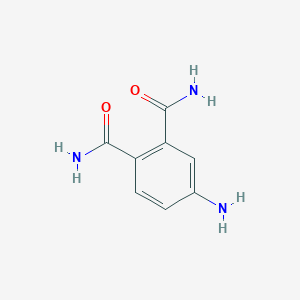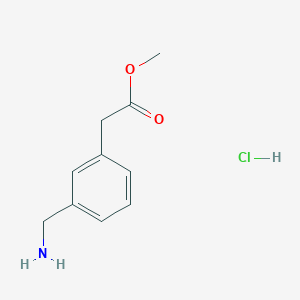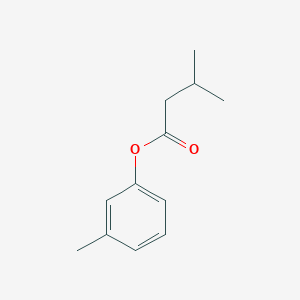
3-Methylphenyl 3-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 3-methylbutyrate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is used for its unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl 3-methylbutyrate is not fully understood, but it is believed to act as a leucine analog. Leucine is an essential amino acid that plays a key role in protein synthesis and muscle growth. 3-Methylphenyl 3-methylbutyrate may enhance these processes by mimicking leucine and activating the same pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methylphenyl 3-methylbutyrate can stimulate protein synthesis and muscle growth in animals and humans. It has also been shown to increase energy expenditure and fat oxidation. Additionally, it may have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylphenyl 3-methylbutyrate in lab experiments is its ability to mimic the effects of leucine without the need for dietary supplementation. It is also relatively easy to synthesize and purify. However, one limitation is its low yield, which can make large-scale experiments difficult.
Direcciones Futuras
There are several future directions for research on 3-Methylphenyl 3-methylbutyrate. One area of interest is its potential as a therapeutic agent for muscle wasting and neurodegenerative diseases. It may also have applications in sports nutrition and weight loss. Further studies are needed to fully understand the mechanism of action and potential benefits of this compound.
In conclusion, 3-Methylphenyl 3-methylbutyrate is a chemical compound with a range of scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying protein synthesis, muscle growth, and metabolism. Further research is needed to fully understand its potential benefits and applications.
Métodos De Síntesis
The synthesis of 3-Methylphenyl 3-methylbutyrate involves the reaction of 3-methylphenylacetic acid with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
3-Methylphenyl 3-methylbutyrate has a range of scientific research applications. It has been used in studies of protein synthesis, muscle growth, and metabolism. It has also been used as a marker for the detection of leucine metabolism in humans and animals.
Propiedades
Número CAS |
105401-73-8 |
|---|---|
Nombre del producto |
3-Methylphenyl 3-methylbutyrate |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Sinónimos |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



